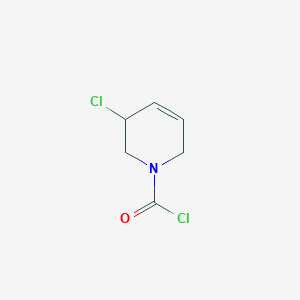

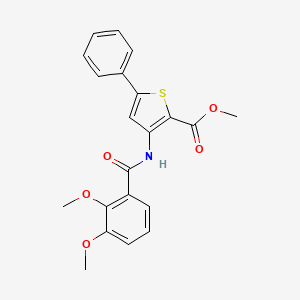

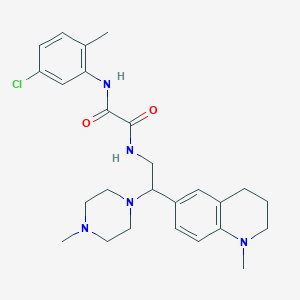

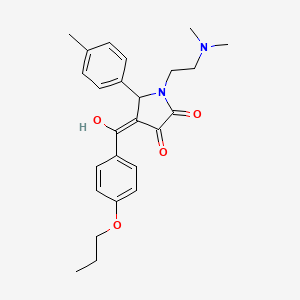

![molecular formula C20H13FN2OS B2770704 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 303796-74-9](/img/structure/B2770704.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

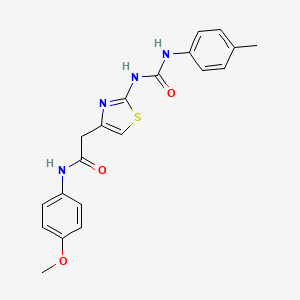

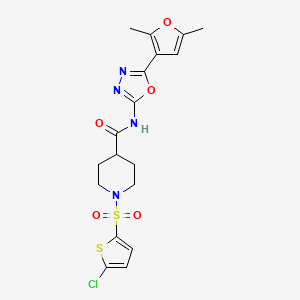

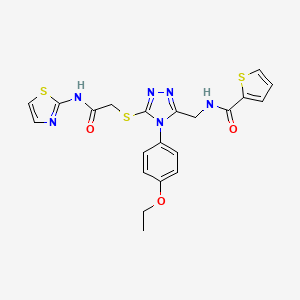

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are a type of heterocyclic compound, which are widely used in medicinal chemistry due to their diverse pharmacological properties . They have been extensively investigated and associated with various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the benzothiazole moiety. The benzothiazole and the 4-methoxyphenyl rings are on opposite sides of the double bond, as required by an E-form . Further detailed analysis would require specific spectroscopic data.Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse, given the reactivity of the benzothiazole moiety. For instance, the carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the compound “N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (C 1)” is a white solid with a melting point of 170–172 °C .Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles serve as a versatile heterocyclic scaffold with extensive pharmaceutical applications. They exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, the 2-arylbenzothiazoles moiety is under development as potential antitumor agents, highlighting the significance of benzothiazole nucleus in drug discovery. Their structural simplicity and ease of synthesis facilitate the development of chemical libraries aimed at new chemical entities for various human diseases/disorders treatments, especially in cancer therapy (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications and Chemotherapeutic Applications

Recent advances in the structural modifications of benzothiazoles and their conjugate systems have shown promise as potential chemotherapeutics. These derivatives possess potent anticancer activity and can be further developed as drug candidates. The development and in vitro as well as in vivo screening, alongside detailed structure–activity relationships (SAR), highlight the potential for benzothiazole conjugates to exhibit synergistic effects in drug combinations, potentially allowing for lower doses and the development of new generation drugs for cancer treatment (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have shown significant antimicrobial and antiviral properties, making them potential candidates for the development of new antimicrobial or antiviral agents. The exploration of Schiff bases, azo dyes, and metal complexes of benzothiazoles has suggested these derivatives as active candidates against microorganisms or viruses, necessitating further pharmaceutical studies to ensure their safety and efficacy as future drugs (Elamin, Abd Elaziz, & Abdallah, 2020).

Comprehensive Overview of Benzothiazole-based Medicinal Chemistry

A comprehensive review of benzothiazole (BTA) and its derivatives within medicinal chemistry reveals a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV activities. This diversity indicates the importance of BTA as a compound in the search for new therapeutic agents, offering structural diversity useful for developing new drugs with high therapeutic potency (Keri, Patil, Patil, & Budagumpi, 2015).

Future Directions

The future research directions for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” and similar benzothiazole derivatives could include further exploration of their synthesis, characterization, and biological activities. Given their diverse pharmacological properties, these compounds could be potential candidates for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with various biochemical pathways, leading to the inhibition of the growth of the target organism .

Pharmacokinetics

A study on similar compounds suggests that they have a favourable pharmacokinetic profile .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of the tuberculosis infection.

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATNSVJBIQGZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)

![1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B2770634.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)